
N-(cyclohexylmethyl)-3-cyclopropyl-N-pyridin-2-yl-1,2-oxazole-5-carboxamide
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Overview
Description
N-(cyclohexylmethyl)-3-cyclopropyl-N-pyridin-2-yl-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclohexylmethyl group, a cyclopropyl group, a pyridinyl group, and an oxazole ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-3-cyclopropyl-N-pyridin-2-yl-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Addition of the Cyclohexylmethyl Group: The final step involves the attachment of the cyclohexylmethyl group, which can be achieved through a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-3-cyclopropyl-N-pyridin-2-yl-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate, particularly in the treatment of neurological disorders or as an anti-inflammatory agent.
Pharmacology: It can be used to study receptor binding and signal transduction pathways, providing insights into its mechanism of action.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a tool to investigate biological processes at the molecular level, including enzyme inhibition and protein-protein interactions.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-3-cyclopropyl-N-pyridin-2-yl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(cyclohexylmethyl)-3-cyclopropyl-N-pyridin-2-yl-1,2-oxazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(cyclohexylmethyl)-3-cyclopropyl-N-pyridin-3-yl-1,2-oxazole-5-carboxamide: Similar structure but with a different position of the pyridinyl group.
N-(cyclohexylmethyl)-3-cyclopropyl-N-pyridin-2-yl-1,2-thiazole-5-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
N-(cyclohexylmethyl)-3-cyclopropyl-N-pyridin-2-yl-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-3-cyclopropyl-N-pyridin-2-yl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(17-12-16(21-24-17)15-9-10-15)22(18-8-4-5-11-20-18)13-14-6-2-1-3-7-14/h4-5,8,11-12,14-15H,1-3,6-7,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVPVLAKNBIUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(C2=CC=CC=N2)C(=O)C3=CC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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